Kihadanin A

Descripción general

Descripción

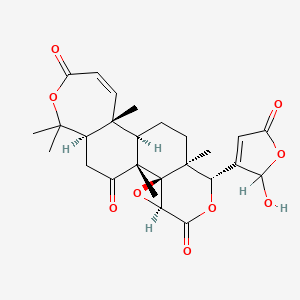

Kihadanin A is a limonoid compound isolated from the root bark of the plant Dictamnus dasycarpus. It is known for its potential biological activities, including its role as an inhibitor of nitric oxide synthase (NOS3). The molecular formula of this compound is C26H30O9, and it has a molecular weight of 486.51 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Kihadanin A can be isolated from the methanol extract of Dictamnus dasycarpus root bark. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization to purify the compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for extensive research and application .

Análisis De Reacciones Químicas

Types of Reactions: Kihadanin A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution can result in a variety of substituted limonoids .

Aplicaciones Científicas De Investigación

Chemical and Biological Properties

Molecular Characteristics

- Molecular Formula : C26H30O9

- Molecular Weight : 486.51 g/mol

Kihadanin A primarily acts as an inhibitor of Nitric Oxide Synthase 3 (NOS3), influencing nitric oxide production, which is crucial in various physiological processes such as vasodilation and neurotransmission.

Biological Research

This compound has been extensively studied for its biological activities, including:

- Anti-inflammatory Effects : Its ability to inhibit NOS3 suggests potential in treating inflammatory conditions and diseases characterized by excessive nitric oxide production.

- Cytotoxicity : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

Pest Control

This compound exhibits antifeedant activity against the Japanese termite (Reticulitermes speratus), suggesting its use in eco-friendly pest management strategies.

Pharmaceutical Applications

Research is ongoing to explore this compound's therapeutic potential in treating hyperuricemia and other inflammatory diseases, given its role as a NOS3 inhibitor.

Comparative Analysis with Related Compounds

The following table compares this compound with other limonoids regarding their sources, biological activities, and mechanisms of action:

| Compound | Source | Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Dictamnus dasycarpus | NOS3 inhibition, antifeedant | Inhibits NOS3 |

| Kihadanin B | Citrus unshiu | Suppresses adipogenesis | Inhibits Akt-FOXO1-PPARγ signaling pathway |

| Obacunone | Citrus spp. | Anti-cancer, anti-inflammatory | Varies by specific mechanism |

| Nomilin | Citrus spp. | Anti-cancer, anti-inflammatory | Varies by specific mechanism |

| Limonin | Citrus spp. | Anti-cancer, anti-inflammatory | Varies by specific mechanism |

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Inhibition of NOS3

Research has demonstrated that this compound can modulate nitric oxide levels in cellular models. This modulation provides insights into its potential therapeutic applications in cardiovascular diseases and inflammation .

Antifeedant Properties

A study highlighted this compound's ecological significance through its antifeedant activity against termites. This property positions it as a candidate for sustainable pest management strategies.

Cytotoxicity Studies

Investigations into the cytotoxic effects of this compound on cancer cell lines revealed promising results regarding its ability to induce apoptosis. Further studies are warranted to elucidate the mechanisms involved and assess its efficacy .

Mecanismo De Acción

Kihadanin A exerts its effects primarily through the inhibition of nitric oxide synthase (NOS3). This enzyme is involved in the production of nitric oxide, a signaling molecule that plays a crucial role in various physiological processes. By inhibiting NOS3, this compound can modulate nitric oxide levels, potentially leading to anti-inflammatory and other therapeutic effects .

Comparación Con Compuestos Similares

Kihadanin B: Another limonoid with similar structure and biological activities.

Obacunone: A related limonoid with distinct biological properties.

Nomilin: Known for its anti-cancer and anti-inflammatory activities.

Limonin: Exhibits various biological activities, including anti-cancer and anti-inflammatory effects

Uniqueness of Kihadanin A: this compound is unique due to its specific inhibition of nitric oxide synthase (NOS3), which sets it apart from other similar compounds. Its potential therapeutic applications, particularly in the treatment of hyperuricemia and inflammatory conditions, highlight its significance in scientific research .

Actividad Biológica

Kihadanin A is a limonoid compound primarily isolated from the root bark of the plant Dictamnus dasycarpus. Its molecular formula is C26H30O9, with a molecular weight of 486.51 g/mol. This compound has garnered significant interest due to its diverse biological activities, particularly as an inhibitor of nitric oxide synthase (NOS3), which plays a crucial role in various physiological processes.

This compound primarily targets Nitric Oxide Synthase 3 (NOS3) , acting as an inhibitor. By inhibiting NOS3, this compound can modulate nitric oxide production, which is essential in various biological functions including vasodilation and neurotransmission. This inhibition suggests potential therapeutic applications in conditions characterized by excessive nitric oxide production, such as inflammation and hyperuricemia.

Antifeedant Activity

Research indicates that this compound exhibits antifeedant activity against the Japanese termite species Reticulitermes speratus. This property suggests its potential use in pest control and wood preservation, offering an environmentally friendly alternative to synthetic pesticides.

Cytotoxic Effects

This compound has been studied for its cytotoxic effects on various cancer cell lines. Preliminary findings indicate that it may induce apoptosis in cancer cells, although further studies are necessary to elucidate the exact mechanisms and efficacy.

Comparative Analysis of Related Compounds

This compound belongs to a class of compounds known as limonoids, which include several structurally related compounds with varying biological activities. The following table summarizes some key comparisons:

| Compound | Source | Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Dictamnus dasycarpus | NOS3 inhibition, antifeedant | NOS3 inhibitor |

| Kihadanin B | Citrus unshiu | Suppresses adipogenesis | Inhibits Akt-FOXO1-PPARγ signaling pathway |

| Obacunone | Citrus spp. | Anti-cancer, anti-inflammatory | Varies by specific mechanism |

| Nomilin | Citrus spp. | Anti-cancer, anti-inflammatory | Varies by specific mechanism |

| Limonin | Citrus spp. | Anti-cancer, anti-inflammatory | Varies by specific mechanism |

Unique Properties of this compound

This compound is distinguished by its specific inhibition of NOS3 compared to other limonoids, which may target different pathways or exhibit broader biological effects. This specificity could make it a valuable candidate for targeted therapies in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound:

- Inhibition of NOS3 : Research focusing on this compound's interaction with NOS3 has demonstrated its ability to modulate nitric oxide levels in cellular models, providing insights into its potential therapeutic applications in cardiovascular diseases and inflammation.

- Antifeedant Properties : A study investigating the antifeedant activity against Reticulitermes speratus highlighted the ecological significance of this compound and its potential application in sustainable pest management strategies.

- Cytotoxicity : Investigations into the cytotoxic effects of this compound on various cancer cell lines revealed promising results regarding its ability to induce apoptosis, warranting further exploration into its mechanisms and therapeutic potential.

Propiedades

IUPAC Name |

(1R,2R,4S,7R,8S,11R,12R,18R)-7-(2-hydroxy-5-oxo-2H-furan-3-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O9/c1-22(2)14-11-15(27)25(5)13(23(14,3)8-7-16(28)34-22)6-9-24(4)18(12-10-17(29)32-20(12)30)33-21(31)19-26(24,25)35-19/h7-8,10,13-14,18-20,30H,6,9,11H2,1-5H3/t13-,14+,18+,19-,20?,23-,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWMSKKYNYZQTC-AJLFSXDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)CCC4(C35C(O5)C(=O)OC4C6=CC(=O)OC6O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)OC([C@@H]4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=CC(=O)OC6O)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00925062 | |

| Record name | 8-(2-Hydroxy-5-oxo-2,5-dihydrofuran-3-yl)-1,1,5a,7a,11b-pentamethyl-5b,6,7,7a,8,11b,13,13a-octahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepine-3,10,12(1H,5aH,10aH)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00925062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125276-62-2 | |

| Record name | Kihadanin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125276622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(2-Hydroxy-5-oxo-2,5-dihydrofuran-3-yl)-1,1,5a,7a,11b-pentamethyl-5b,6,7,7a,8,11b,13,13a-octahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepine-3,10,12(1H,5aH,10aH)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00925062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the biological activities reported for Kihadanin A?

A1: this compound has demonstrated antifeedant activity against the Japanese termite species Reticulitermes speratus. [] This suggests potential applications in pest control and wood preservation.

Q2: What is the chemical structure of this compound and where is it found in nature?

A2: this compound is a limonoid, a class of natural products found primarily in citrus fruits and related plants. Its structure includes a furyl-δ-lactone core. It has been isolated from the bark of Phellodendron amurense [] and the root barks of Dictamnus dasycarpus. []

Q3: Are there any known structural analogs of this compound with different biological activities?

A4: Yes, Kihadanin B, a closely related limonoid, has been shown to suppress adipogenesis (fat cell formation) by inhibiting the Akt-FOXO1-PPARγ signaling pathway in adipocytes. [] This finding suggests that structural modifications within the Kihadanin family could lead to compounds with distinct biological profiles.

Q4: Are there any analytical methods available to detect and quantify this compound in plant extracts or other matrices?

A5: While specific analytical methods dedicated solely to this compound haven't been explicitly detailed in the provided research, its isolation from plant extracts commonly involves techniques like column chromatography (silica gel, ODS, Sephadex LH-20) and preparative HPLC. [, ] These techniques, coupled with spectroscopic methods such as NMR and mass spectrometry, allow for the identification and quantification of this compound. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.